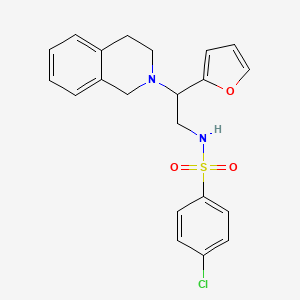

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a chloro-substituted benzene ring, a dihydroisoquinoline moiety, and a furan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Furanones.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides.

Aplicaciones Científicas De Investigación

Inhibition of Acetylcholinesterase

One of the primary applications of compounds similar to 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is their role as acetylcholinesterase inhibitors. These inhibitors are crucial in the treatment of Alzheimer's disease, as they help increase acetylcholine levels in the brain, thereby enhancing cognitive function and memory retention. Research has shown that certain sulfonamide derivatives exhibit significant inhibitory activity against acetylcholinesterase, making them candidates for further development in Alzheimer's therapies .

Antitumor Activity

Compounds with sulfonamide groups have been investigated for their anticancer properties. Studies indicate that some derivatives possess broad-spectrum antitumor activity, potentially acting through mechanisms such as the inhibition of cell proliferation and induction of apoptosis in cancer cells . The structural features of this compound may enhance its effectiveness against various cancer types.

Anti-inflammatory Effects

Research has suggested that certain sulfonamide compounds exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. The presence of the furan moiety in this compound may contribute to its anti-inflammatory effects, warranting further investigation into its therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the potential applications of similar compounds:

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. The chloro and furan groups can enhance binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide: Lacks the furan ring.

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide: Lacks the chloro group.

4-chloro-N-(2-(isoquinolin-2-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide: Contains an isoquinoline instead of a dihydroisoquinoline.

Uniqueness

The presence of both the furan ring and the chloro group in 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide makes it unique. These groups can significantly influence the compound’s reactivity and binding properties, making it a valuable compound for various applications in research and industry.

Actividad Biológica

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and sources.

- Molecular Formula : C22H21ClN2O2S

- Molecular Weight : 396.9 g/mol

- CAS Number : 898433-16-4

The compound exhibits biological activity primarily through its interaction with specific molecular targets implicated in various diseases, particularly cancer. Its structure allows it to function as a potential inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression.

Anticancer Properties

-

Inhibition of Cancer Cell Proliferation :

- Studies have shown that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

- Targeting Kinases :

Other Biological Activities

- Antimicrobial Effects :

- Neuroprotective Effects :

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against MCF7 and A549 cell lines with IC50 values in the micromolar range. |

| Study B | Identified the compound as a potent inhibitor of RET kinase, showing effectiveness in reducing proliferation in RET-dependent tumors. |

| Study C | Explored the antimicrobial properties of sulfonamide derivatives, highlighting their potential in treating infections. |

Propiedades

IUPAC Name |

4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRMLHZIZUFJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.